molecular formula C24H38Cl4N4 B1264344 DND-22 dye

DND-22 dye

Cat. No. B1264344
M. Wt: 524.4 g/mol
InChI Key: XREPHSYKOHUZPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DND-22 dye is a hydrochloride. It has a role as a fluorochrome. It contains a N,N'-Bis(2-(dimethylamino)ethyl)-9,10-anthracenebis(methylamine).

Scientific Research Applications

Interaction with Detonation Nanodiamonds

A study by Ishchenko et al. (2019) explored the binding of various dyes, including DND-22, to detonation nanodiamond (DND) particles. The research revealed that only negatively charged dye species showed affinity for DND particles in colloids. This finding underscores the significance of electrostatic interactions in dye-DND systems.

Adsorption in Wastewater Treatment

MCM-22, a zeolite, has been employed for the removal of basic dyes like DND-22 from wastewater, as studied by Wang, Li, and Xu (2006). The study analyzed the kinetics and isotherms of dye adsorption, offering insights into the effectiveness of MCM-22 in dye removal processes.

Diketopyrrolopyrrole-Based Probes

Research by Kaur and Choi (2015) highlighted the development of fluorescent probes based on diketopyrrolopyrrole (DPP) dyes, which may include DND-22. These dyes offer advantages like high fluorescence quantum yields and stability, making them suitable for various chemical and biological applications.

Biomedical Applications

Perevedentseva et al. (2015) discussed the use of DND, including DND-22, in biomedical applications, such as drug and gene delivery, bio-imaging, and as an adsorbent for protein separation and purification. This research, detailed in their publication, highlights the versatility of DND-22 in various biomedical settings. (Perevedentseva et al., 2015)

properties

Product Name

DND-22 dye

Molecular Formula

C24H38Cl4N4

Molecular Weight

524.4 g/mol

IUPAC Name

N-[[10-[[2-(dimethylamino)ethylamino]methyl]anthracen-9-yl]methyl]-N',N'-dimethylethane-1,2-diamine;tetrahydrochloride

InChI

InChI=1S/C24H34N4.4ClH/c1-27(2)15-13-25-17-23-19-9-5-7-11-21(19)24(18-26-14-16-28(3)4)22-12-8-6-10-20(22)23;;;;/h5-12,25-26H,13-18H2,1-4H3;4*1H

InChI Key

XREPHSYKOHUZPZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNCC1=C2C=CC=CC2=C(C3=CC=CC=C31)CNCCN(C)C.Cl.Cl.Cl.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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